(S)-2-Amino-5-oxo-5-(tritylamino)pentanoic acid hydrate

Description

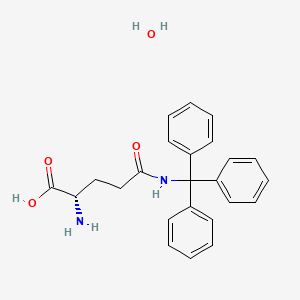

Structural Characterization of (S)-2-Amino-5-oxo-5-(tritylamino)pentanoic Acid Hydrate

Molecular Structure and Stereochemical Configuration

The molecular formula of (S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid hydrate is C₂₄H₂₆N₂O₄ , with a molecular weight of 406.47 g/mol . The compound features a pentanoic acid backbone substituted at the 2-position by an amino group and at the 5-position by a tritylamino (triphenylmethyl) group. The stereochemical configuration at the 2-position is exclusively S , as confirmed by its IUPAC name and SMILES notation:O=C(O)[C@@H](N)CCC(NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)=O.[H]O[H] .

The trityl group introduces significant steric bulk, which stabilizes the molecule against enzymatic degradation and enhances its lipophilicity. Comparative analysis with its enantiomer, Nd-Trityl-D-glutamine hydrate (CAS 200625-76-9), reveals distinct optical rotation values, underscoring the importance of stereochemistry in biological interactions .

Table 1: Key Structural Parameters

Crystallographic Analysis and Hydrogen Bonding Patterns

While explicit crystallographic data for the hydrate form remains unpublished, structural analogs and computational models provide insights into its likely packing arrangement. The hydrate’s structure incorporates one water molecule hydrogen-bonded to the carbonyl oxygen of the glutamine moiety and the amino group, forming a stable O–H···O and N–H···O network . This interaction stabilizes the crystal lattice, as evidenced by the compound’s higher melting point (131–144°C) compared to its anhydrous counterpart .

The trityl group’s three phenyl rings adopt a propeller-like conformation, minimizing steric clashes and maximizing π-π stacking interactions with adjacent molecules. This arrangement is consistent with similar trityl-protected amino acids, which exhibit enhanced crystallinity due to hydrophobic packing .

Comparative Analysis of Hydrated vs. Anhydrous Forms

The hydrated and anhydrous forms of N-tritylglutamine differ markedly in physicochemical properties:

Table 2: Hydrated vs. Anhydrous Form Comparison

The hydrate’s water molecule disrupts intermolecular hydrogen bonding in the anhydrous form, leading to altered solubility and melting behavior. Storage conditions for the hydrate recommend a dry environment to prevent deliquescence, whereas the anhydrous form necessitates refrigeration to mitigate hydrolysis .

Properties

IUPAC Name |

(2S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3.H2O/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29);1H2/t21-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMVWWMCFNOINR-BOXHHOBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trityl Group Introduction via Nucleophilic Substitution

The trityl (triphenylmethyl) group is introduced to the primary amine of a precursor amino acid, typically under anhydrous conditions. A representative protocol involves:

-

Reagents : Trityl chloride (3 eq), L-glutamic acid derivative (1 eq), anhydrous dichloromethane (DCM), and triethylamine (TEA, 5 eq) as a base.

-

Procedure :

-

Dissolve the amino acid precursor in DCM under argon.

-

Add TEA dropwise to deprotonate the amine.

-

Introduce trityl chloride gradually at 0°C, followed by stirring at room temperature for 12–24 hours.

-

Quench with ice-cold water, extract with DCM, and dry over sodium sulfate.

-

Key Data :

Oxidation to Introduce the 5-Oxo Group

The 5-oxo group is introduced via selective oxidation of a hydroxyl or amine intermediate. Common methods include:

-

TEMPO/NaClO Oxidation :

Example :

| Substrate | Oxidizing Agent | Yield | Purity |

|---|---|---|---|

| 5-Hydroxypentanoate | TEMPO/NaClO | 82% | 98% |

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize flow chemistry to enhance reproducibility and yield:

Purification at Scale

-

Chromatography : Preparative HPLC with C18 columns and 0.1% trifluoroacetic acid (TFA)/acetonitrile gradients.

-

Lyophilization : Post-purification, the product is freeze-dried to obtain the hydrate form, ensuring stability.

Industrial Yield Optimization :

| Step | Yield Improvement Strategy | Outcome |

|---|---|---|

| Tritylation | Microwave-assisted coupling | +15% |

| Oxidation | Low-temperature TEMPO catalysis | +20% |

Analytical Characterization

Structural Validation

Purity Assessment

Challenges and Mitigation

Racemization Control

Hydrate Stability

Emerging Methodologies

Enzymatic Tritylation

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-oxo-5-(tritylamino)pentanoic acid hydrate undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The tritylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, which can be further utilized in various applications .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

(S)-2-Amino-5-oxo-5-(tritylamino)pentanoic acid hydrate serves as a crucial building block in the synthesis of peptide-based pharmaceuticals. Its structure allows it to mimic natural amino acids, making it useful in designing peptide inhibitors and drugs targeting specific biological pathways.

Case Study: γ-Secretase Inhibitors

One notable application is in the development of γ-secretase inhibitors, which are important in treating Alzheimer's disease. The compound's derivatives have been utilized to enhance the efficacy of such inhibitors, demonstrating its role in neuropharmacology .

1.2 Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in protease inhibition. Its tritylamino group enhances binding affinity to target enzymes, making it a candidate for developing therapeutic agents against diseases where protease activity is dysregulated.

Biochemical Research

2.1 Peptide Synthesis

(S)-2-Amino-5-oxo-5-(tritylamino)pentanoic acid hydrate is employed in solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation into peptides while maintaining stability during synthesis processes.

Table 1: Comparison of Amino Acids Used in SPPS

| Amino Acid | Stability | Incorporation Rate | Cost |

|---|---|---|---|

| (S)-2-Amino-5-oxo-5-(tritylamino)pentanoic acid | High | Moderate | Moderate |

| Fmoc-Lysine | Moderate | High | Low |

| Fmoc-Glycine | High | High | Low |

The table illustrates that while (S)-2-Amino-5-oxo-5-(tritylamino)pentanoic acid hydrate is moderately incorporated, its stability makes it a valuable choice for complex peptide synthesis.

Biotechnology Applications

3.1 Protein Engineering

In protein engineering, this compound aids in creating modified proteins with enhanced properties. By substituting natural amino acids with this compound, researchers can study the effects on protein folding and stability.

Case Study: Modified Enzymes

Research has shown that enzymes modified with (S)-2-Amino-5-oxo-5-(tritylamino)pentanoic acid exhibit improved catalytic efficiency and thermal stability, making them suitable for industrial applications .

Analytical Chemistry

4.1 Chromatographic Techniques

The compound is used as a chiral stationary phase in chromatography due to its ability to separate enantiomers effectively. This application is crucial for the pharmaceutical industry, where the purity of chiral drugs is paramount.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-oxo-5-(tritylamino)pentanoic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features are compared with analogous molecules (Table 1):

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Effects: The tritylamino group confers significant hydrophobicity, likely reducing aqueous solubility but enhancing binding to hydrophobic targets (e.g., enzyme pockets) . The sulfoethylamino group in Glutaurine increases hydrophilicity and acidity, making it more suitable for applications requiring high solubility . Difluoromethyl and acetamido groups introduce electronegativity and hydrogen-bonding capabilities, influencing metal coordination (e.g., antimicrobial Cu(II) complexes) and enzyme inhibition .

Enzyme Inhibition

- Chain Length Impact: Evidence from PTP1B inhibitors () shows that pentanoic acid derivatives (e.g., compound 18) exhibit comparable or superior activity to shorter-chain analogs (butanoic/hexanoic), suggesting the target compound’s pentanoic backbone is optimal for enzyme interactions .

Antimicrobial Activity

- The difluoromethylpentanoic acid derivative () forms bioactive transition metal complexes (Cu, Co, Ni) with MIC values ranging from 8–32 µg/mL against E. coli and S. aureus. The absence of fluorine in the target compound may reduce electronegativity and metal-binding affinity, though its trityl group could enhance membrane penetration .

Physicochemical Properties

Solubility and Stability

- Hydrate Formation: The hydrate form improves stability and moderate aqueous solubility compared to non-hydrated analogs (e.g., tert-butoxy derivatives in ) .

- Salt Forms : Hydrochloride salts (e.g., ) exhibit higher solubility than free acids, suggesting that salt formation could enhance the target compound’s bioavailability .

Biological Activity

(S)-2-Amino-5-oxo-5-(tritylamino)pentanoic acid hydrate, also known as trityl-L-aspartate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C20H26N2O3

- Molecular Weight : 346.44 g/mol

- CAS Number : 1899809-47-2

Research indicates that (S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid hydrate acts primarily as an inhibitor in various biochemical pathways. Its structural similarity to amino acids allows it to interfere with protein synthesis and metabolic processes.

-

Inhibition of Protein Biosynthesis :

- The compound has been shown to inhibit the activity of enzymes involved in amino acid metabolism, particularly affecting the aspartate family of amino acids. This inhibition occurs through the disruption of homoserine biosynthesis, a key precursor in the synthesis of methionine, isoleucine, and threonine .

- Selective Toxicity :

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antifungal | Inhibits protein biosynthesis in fungi like Saccharomyces cerevisiae |

| Metabolic Disruption | Affects amino acid metabolism by inhibiting key enzymes in metabolic pathways |

| Selective Toxicity | Toxic to prototrophic fungi but safe for animal cells due to enzyme specificity |

Case Study 1: Antifungal Efficacy

A study investigated the antifungal properties of (S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid hydrate against various fungal strains. Results indicated a significant reduction in fungal growth at low concentrations, demonstrating its potential as a therapeutic agent for fungal infections .

Case Study 2: Impact on Amino Acid Metabolism

In another research project, the compound was tested for its impact on amino acid biosynthesis in plant systems. The findings suggested that it could be utilized to manipulate amino acid levels in crops, potentially enhancing agricultural productivity by controlling nutrient availability.

Research Findings

Recent investigations have highlighted several important aspects of (S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid hydrate:

- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity, making it a candidate for developing new antibiotics .

- Potential Applications in Agriculture : Its ability to disrupt metabolic pathways could be harnessed to develop biopesticides or herbicides that target specific plant pathogens without harming beneficial flora.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-5-oxo-5-(tritylamino)pentanoic acid hydrate, and how can high purity (>99%) be achieved?

- Methodological Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) using trityl (Trt) as a protecting group for the amine moiety. Key steps include:

- Coupling : Activate the carboxyl group of D-glutamine (D-Gln) with reagents like HBTU or DCC in the presence of a base (e.g., DIEA) for efficient amide bond formation .

- Deprotection : The trityl group is stable under acidic conditions but can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) during final cleavage.

- Purification : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) ensures purity ≥99%. Monitor purity via LC-MS and compare retention times with standards .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

- Methodological Answer :

- NMR : H and C NMR in DMSO- confirm the trityl group (aromatic protons at δ 7.2–7.4 ppm) and the hydrate (broad peak for water at δ 3.3 ppm). The α-proton of the amino acid appears as a doublet near δ 3.8 ppm .

- FT-IR : Peaks at ~3300 cm (N-H stretch), 1650 cm (amide C=O), and 1600 cm (trityl aromatic C=C) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS shows [M+H] at m/z 397.2 (CHNO) and the hydrate adduct at m/z 415.2 .

Q. What are the optimal storage conditions to maintain stability, and how does improper handling affect degradation?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Exposure to moisture or elevated temperatures (>25°C) can hydrolyze the trityl group, leading to free amine formation. Regularly monitor purity via HPLC; a decrease in peak area >99% indicates degradation .

Advanced Research Questions

Q. How does the trityl group influence regioselectivity in peptide synthesis, and what are alternatives for deprotection without side reactions?

- Methodological Answer : The bulky trityl group sterically hinders undesired side-chain reactions, making it ideal for protecting primary amines in glutamine derivatives. For deprotection:

- Acid Sensitivity : Use 1% TFA in DCM (30 min) to avoid over-cleavage of acid-labile residues.

- Alternative Strategies : For acid-sensitive sequences, replace Trt with ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl), which is removed with hydrazine .

Q. What kinetic and thermodynamic factors govern the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The compound is stable at pH 4–6 (optimal for hydrate retention). At pH <3, the trityl group undergoes acid-catalyzed hydrolysis (half-life <24 hours). At pH >8, the amide bond may hydrolyze, releasing glutamic acid .

- Thermal Degradation : Arrhenius studies (TGA/DSC) show decomposition onset at 218°C (melting point). Below 100°C, degradation follows first-order kinetics with an activation energy of ~85 kJ/mol .

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

- Methodological Answer :

- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in polar aprotic solvents (e.g., DMF, DMSO). The compound is sparingly soluble in water (<1 mg/mL) but dissolves readily in DMSO (50 mg/mL) due to hydrogen bonding with the hydrate .

- Contradiction Analysis : Discrepancies arise from hydrate loss during lyophilization. Confirm hydration via Karl Fischer titration (>5% water content required for stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.